Physicochemical properties of 6-Aminopyrimidine-4-carboxylic acid
Physicochemical properties of 6-Aminopyrimidine-4-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-Aminopyrimidine-4-carboxylic Acid
Introduction
Pyrimidine and its derivatives are of significant interest in the fields of medicinal chemistry and drug development due to their presence in the core structure of nucleobases like uracil, thymine, and cytosine, which are fundamental to life.[1] This inherent biological relevance has led to extensive research into the synthesis and functionalization of various pyrimidine scaffolds.[1] 6-Aminopyrimidine-4-carboxylic acid (CAS No: 38214-46-9) is a key heterocyclic compound that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of a nucleophilic amino group, an electrophilic carboxylic acid group, and a reactive pyrimidine ring allows for a wide array of chemical modifications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of 6-Aminopyrimidine-4-carboxylic acid for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 6-Aminopyrimidine-4-carboxylic acid are summarized in the table below. These parameters are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 6-aminopyrimidine-4-carboxylic acid | |
| CAS Number | 38214-46-9 | [1] |
| Molecular Formula | C₅H₅N₃O₂ | |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Boiling Point | 436.9 ± 30.0 °C (Predicted) | |
| Density | 1.533 ± 0.06 g/cm³ (Predicted) | |
| pKa | 6.71 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions (inferred from a related compound). Soluble in organic solvents like DMSO and dimethylformamide (inferred from a related compound). | [2][3] |
| Storage Conditions | Store at 2-8°C, protect from light, under an inert atmosphere. | [4] |
Experimental and Computational Methodologies
Accurate determination of physicochemical properties is essential for the reliable application of a chemical compound in research and development.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to lower and broaden the melting range.
Experimental Protocol:
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Sample Preparation: A small amount of the dry, powdered 6-Aminopyrimidine-4-carboxylic acid is packed into a glass capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[6][7]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[5]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.[5][7]
Caption: Workflow for experimental melting point determination.
Synthesis of 6-Aminopyrimidine-4-carboxylic Acid Derivatives
This compound is a valuable intermediate. A common application is in the synthesis of 6-aminopyrimidine-4-carboxamides, which have shown potential as antitubercular agents.[1] The synthesis generally involves the conversion of the carboxylic acid to an amide, followed by nucleophilic substitution.
General Protocol (for Amide Synthesis):
-
Precursor Preparation: A common starting material is 6-chloropyrimidine-4-carboxylic acid.[1]
-
Amide Coupling: The carboxylic acid group is activated using a peptide coupling reagent (e.g., HATU). This activated intermediate then reacts with a desired amine in a suitable solvent like DMF, with a non-nucleophilic base such as DIPEA, to form the amide bond.[1][8]
-
Nucleophilic Aromatic Substitution (SNAr): The chloro-group at the 6-position is subsequently displaced by a different amine. This reaction is typically carried out by heating the intermediate with the amine in a solvent like isopropanol, often with a base.[1][8]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: General synthesis pathway for bioactive derivatives.
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. While experimental determination through methods like potentiometric titration is common, computational methods are increasingly used to predict pKa values with good accuracy, especially for series of related compounds like pyrimidines.[9]
Computational Protocol (General Approach):
-
Structure Optimization: The 3D structures of the protonated and deprotonated forms of 6-Aminopyrimidine-4-carboxylic acid are modeled and their geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[9]
-
Solvation Energy Calculation: Since pKa is a property in solution, the effect of the solvent (typically water) is incorporated using a continuum solvation model (e.g., SM8 or CPCM).[9]
-
Free Energy Calculation: The absolute free energies of both the protonated and deprotonated species are calculated in the gas phase and in solution.
-
pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the free energy of deprotonation in solution to the known free energy of hydration of a proton.[10]
Biological Significance and Applications
The pyrimidine scaffold is a cornerstone in medicinal chemistry. Derivatives of pyrimidines exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12]
6-Aminopyrimidine-4-carboxylic acid serves as a critical starting material for creating libraries of compounds for drug discovery. Its primary significance lies in its role as a scaffold that can be systematically modified to explore structure-activity relationships (SAR).
-
Antitubercular Agents: As mentioned, the synthesis of 6-aminopyrimidine-4-carboxamides has been a key area of investigation for developing novel drugs against tuberculosis.[1]
-
Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors used in oncology.[13] By modifying the substituents on the 6-aminopyrimidine-4-carboxylic acid core, researchers can design inhibitors that target specific kinases involved in cancer signaling pathways, such as BRD4 and PLK1.[13]
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Drug Design Scaffold: The compound's structure provides distinct points for chemical modification, making it an ideal core for combinatorial chemistry and the development of new therapeutic agents.[1]
Caption: Use of the core scaffold in drug discovery.
Conclusion
6-Aminopyrimidine-4-carboxylic acid is a compound of significant value to the scientific community, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it an excellent building block for the synthesis of novel compounds with therapeutic potential. Understanding its properties and the methodologies for its use, as detailed in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals.
References
- 1. 6-Aminopyrimidine-4-carboxylic acid | 38214-46-9 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pennwest.edu [pennwest.edu]
- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
